4-(4-Nitrophenyl)-4-oxobutanenitrile
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Overview
Description
4-(4-Nitrophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-4-oxobutanenitrile typically involves the nitration of phenol using dilute nitric acid at room temperature, producing a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then subjected to further reactions to introduce the butanenitrile moiety. This process often involves nucleophilic substitution reactions with appropriate nitrile-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases like triethylamine (TEA) are used in substitution reactions.
Major Products:
Scientific Research Applications
4-(4-Nitrophenyl)-4-oxobutanenitrile finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate that undergoes hydrolysis, leading to measurable changes in fluorescence or absorbance . The pathways involved often include catalytic reduction or substitution reactions that modify the compound’s structure and function .
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the butanenitrile moiety.
4-Nitrophenyl chloroformate: Used in similar synthetic applications but differs in its functional groups.
Uniqueness: 4-(4-Nitrophenyl)-4-oxobutanenitrile is unique due to its combination of the nitrophenyl and butanenitrile groups, which confer distinct reactivity and applications compared to other nitrophenyl derivatives .
Properties
CAS No. |
34555-38-9 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-4-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c11-7-1-2-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2H2 |
InChI Key |
DCZZTVNFSWEWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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